Triazolyl acetic acid
Overview
Description
Triazolyl acetic acid is a compound that features a triazole ring attached to an acetic acid moiety. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Mechanism of Action
Target of Action
Triazolyl acetic acid, like other triazole compounds, is capable of binding in the biological system with a variety of enzymes and receptors Triazole compounds are known to interact with a broad range of biological targets, contributing to their versatile biological activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes in the biological system. For instance, triazole-type ring structures can coordinate with the heme iron of the CYP enzyme . This interaction can inhibit the synthesis of ergosterol, a key component of fungal cell membranes . .
Biochemical Pathways
This compound, as a derivative of triazole, may affect several biochemical pathways. Triazole compounds are known for their significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities
Pharmacokinetics
Triazole compounds are known to be readily absorbed and most of the compound is excreted within 24 hours
Result of Action
Triazole compounds are known to have a variety of biological effects due to their interaction with various enzymes and receptors . These effects can range from antimicrobial to anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the distribution of triazole pesticides in rice plants, uptake and transportation in symplast and apoplast pathways, and distribution in the subcellular tissue are all related to their hydrophobicity .
Biochemical Analysis
Biochemical Properties
Triazolyl acetic acid interacts with a variety of enzymes and proteins in biochemical reactions . It is a common metabolite derived from triazole-containing fungicides that act by inhibiting sterol synthesis . The nature of these interactions is largely dependent on the specific enzymes and proteins involved, as well as the physiological context.
Cellular Effects
This compound can influence cell function in various ways. It has been reported to have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These effects can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, triazole-type ring structures can coordinate with the heme iron of the CYP enzyme, which is involved in the inhibition of ergosterol synthesis .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes or cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triazolyl acetic acid typically involves the formation of the triazole ring followed by its attachment to the acetic acid group. . The reaction conditions often include the use of copper(I) catalysts and can be carried out in various solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions: Triazolyl acetic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while substitution reactions can produce a variety of triazole derivatives with different functional groups .
Scientific Research Applications
Triazolyl acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: this compound derivatives have been studied for their antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It finds applications in the development of agrochemicals, such as herbicides and fungicides, and in materials science for the creation of polymers and nanomaterials .
Comparison with Similar Compounds
1,2,3-Triazole: Known for its stability and resistance to hydrolysis and oxidation.
1,2,4-Triazole: Exhibits a wide range of biological activities, including antifungal and anticancer properties.
Tetrazole: Contains four nitrogen atoms and is used in pharmaceuticals and materials science
Uniqueness of Triazolyl Acetic Acid: this compound is unique due to its combination of the triazole ring and acetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(2H-triazol-4-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c8-4(9)1-3-2-5-7-6-3/h2H,1H2,(H,8,9)(H,5,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQLZTGXGWVGSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020498 | |
Record name | Triazolyl acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947723-95-7 | |
Record name | 1H-1,2,3-Triazole-5-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947723-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triazolyl acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947723957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triazolyl acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIAZOLYL ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OEV0V0Y64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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